Bienvenue dans la boutique en ligne BenchChem!

1,3-Dipropylxanthine

Bronchodilation Tracheal relaxation Antiasthmatic screening

1,3-Dipropylxanthine is a non-selective adenosine antagonist with species-invariant potency, providing consistent data across preclinical and human receptor models. Unlike methylxanthine analogs, its 1,3-dipropyl substitution confers distinct receptor affinity and slower brain clearance, making it an optimal scaffold for CNS and respiratory drug discovery programs.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 31542-62-8
Cat. No. B015781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipropylxanthine
CAS31542-62-8
Synonyms1,3-Dipropylxanthine;  3,7-Dihydro-1,3-dipropyl-1H-purine-2,6-dione;  1,3-Dipropyl-xanthine; 
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2
InChIInChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13)
InChIKeyMJVIGUCNSRXAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dipropylxanthine (CAS 31542-62-8) for Adenosine Receptor Research: A Non-Selective Xanthine Antagonist Scaffold


1,3-Dipropylxanthine is a synthetic purine-based xanthine derivative and congener of caffeine that functions as a non-selective antagonist at adenosine receptors [1]. It binds with high affinity to adenosine A1 and A2 receptor subtypes in rat brain and peripheral tissues, and has been shown to increase renal blood flow and urine output in experimental models . Its 1,3-dipropyl substitution pattern confers distinct pharmacological properties compared to other alkylxanthines such as theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine), making it a valuable tool compound for adenosine receptor pharmacology and a versatile scaffold for developing more potent and selective antagonists [2].

Why 1,3-Dipropylxanthine Cannot Be Replaced by Other Alkylxanthines in Adenosine Antagonist Studies


Although 1,3-dipropylxanthine shares the xanthine core with theophylline (1,3-dimethyl) and caffeine (1,3,7-trimethyl), its distinct 1,3-dipropyl substitution pattern produces a unique pharmacological profile that cannot be replicated by these analogs [1]. The length and lipophilicity of the propyl chains significantly alter receptor binding affinity and selectivity compared to methyl-substituted xanthines, while the absence of an 8-substituent distinguishes it from highly A1-selective derivatives such as DPCPX (8-cyclopentyl-1,3-dipropylxanthine) [2]. Furthermore, species differences in adenosine receptor pharmacology reveal that 1,3-dipropylxanthine maintains consistent potency across rat, calf, and guinea pig brain preparations, whereas 8-substituted analogs exhibit marked species-dependent variability in binding affinity [3]. These differences in receptor binding, functional potency, and in vivo behavior necessitate careful compound selection for specific experimental applications.

Quantitative Differentiation of 1,3-Dipropylxanthine from Key Comparators: Binding Affinity, Functional Potency, and In Vivo Brain Penetration


Tracheal Relaxant Potency: 1,3-Dipropylxanthine vs. Theophylline

In guinea pig tracheal relaxation assays, a functional model predictive of antiasthmatic activity, 1,3-dipropylxanthine demonstrated approximately 2-fold greater potency than theophylline [1]. The EC50 for 1,3-dipropylxanthine was 162 ± 17 μM, while theophylline required a significantly higher concentration to achieve equivalent relaxation [1]. This difference is attributed to the enhanced lipophilicity and receptor interactions conferred by the dipropyl substitution pattern compared to the dimethyl substitution of theophylline [2].

Bronchodilation Tracheal relaxation Antiasthmatic screening

Species-Independent Adenosine A1 Receptor Affinity: 1,3-Dipropylxanthine vs. 8-Substituted Analogs

A comparative study across rat, calf, and guinea pig brain membranes revealed that 1,3-dipropylxanthine maintains consistent A1 receptor binding affinity regardless of species [1]. In stark contrast, the 8-phenyl-substituted congener 1,3-dipropyl-8-phenylxanthine exhibits a 9-fold higher affinity in calf brain compared to rat brain, and a 110-fold higher affinity in calf brain compared to guinea pig brain [1]. This species invariance of the parent compound makes it a more reliable tool for cross-species pharmacological studies and for interpreting data from different experimental models [2].

Adenosine A1 receptor Species differences Radioligand binding

Aqueous Solubility: 1,3-Dipropylxanthine Core vs. Highly Potent 8-Substituted Congeners

The practical utility of adenosine antagonists is often constrained by poor aqueous solubility. While 1,3-dipropylxanthine itself is not the subject of the solubility study, its 8-substituted derivatives illustrate the trade-off between potency and solubility [1]. The extremely potent 8-(2-amino-4-chlorophenyl)-1,3-dipropylxanthine (PACPX), with an A1 receptor Ki of 22 pM, exhibits a solubility in Tris buffer (pH 7.7) of only 141 nM [1]. In contrast, amino-substituted xanthines such as PD 113,297 achieve solubilities up to 945 μM [1]. The unsubstituted 1,3-dipropylxanthine core, lacking the bulky hydrophobic 8-substituent, is expected to possess intermediate solubility that balances manageable formulation with adequate receptor affinity for many in vitro applications.

Solubility Formulation In vivo dosing

Brain Penetration of CPX (8-Cyclopentyl-1,3-dipropylxanthine) vs. Other Adenosine Antagonists

While this study examined 8-cyclopentyl-1,3-dipropylxanthine (CPX) rather than the parent 1,3-dipropylxanthine, the data are relevant for understanding the in vivo behavior of 1,3-dipropylxanthine derivatives [1]. CPX (0.25 mg/kg, i.p.) achieved brain levels of 17% of the theoretical maximum assuming free distribution throughout the body, measured 10 minutes post-injection [1]. In comparison, the dimethyl analog CPT (8-cyclopentyl-1,3-dimethylxanthine) at 25 mg/kg achieved 49% penetration [1]. The functionalized congener XAC (20 mg/kg) showed poor penetration at only 1.6-3.2%, while the charged 8-PST showed no detectable brain levels [1]. Notably, CPX brain levels declined slowly over time compared to the rapid clearance of CPT, indicating sustained CNS exposure [2].

Blood-brain barrier CNS penetration Ex vivo binding

Optimal Scientific Applications for 1,3-Dipropylxanthine (CAS 31542-62-8) Based on Quantitative Differentiation


Cross-Species Adenosine Receptor Pharmacology Studies Requiring Consistent Antagonist Potency

Use 1,3-dipropylxanthine as a reference non-selective adenosine antagonist in experiments that span multiple species (e.g., rat, guinea pig, calf, human). Unlike 8-substituted derivatives such as DPCPX or 8-phenylxanthines, which exhibit up to 110-fold variation in affinity across species [9], 1,3-dipropylxanthine maintains similar binding potency regardless of species origin . This consistency eliminates species-dependent variability as a confounding factor when interpreting pharmacological data or translating findings from preclinical models to human receptor systems [11].

In Vitro Bronchodilator Screening Assays Prioritizing Potency Over Receptor Subtype Selectivity

For high-throughput screening of tracheal relaxant activity in guinea pig or human airway tissue preparations, 1,3-dipropylxanthine offers approximately 2-fold greater potency than theophylline (EC50 = 162 μM vs. higher theophylline concentrations required for equivalent effect) [9]. This potency advantage, combined with its well-characterized adenosine receptor antagonism and PDE inhibition profile , makes it a superior positive control or lead scaffold for antiasthmatic drug discovery compared to theophylline, without introducing the extreme A1 selectivity of 8-substituted congeners [11].

Scaffold for Developing CNS-Penetrant Adenosine Antagonists with Sustained Brain Exposure

When designing novel adenosine receptor antagonists intended for central nervous system applications, the 1,3-dipropylxanthine core provides an advantageous starting point. As demonstrated with the 8-cyclopentyl derivative CPX, the dipropyl substitution pattern yields slower brain clearance compared to dimethyl analogs such as CPT [9]. CPX achieved 17% brain penetration with sustained tissue levels, whereas CPT (49% penetration at a 100-fold higher dose) was cleared rapidly . This pharmacokinetic profile suggests that 1,3-dipropylxanthine-based compounds may offer prolonged CNS target engagement, a desirable attribute for neurological and psychiatric indications [11].

Adenosine Receptor Radioligand Development and Binding Assay Standardization

1,3-Dipropylxanthine serves as an essential reference standard for validating adenosine A1 and A2 receptor binding assays. Its high affinity for adenosine receptors is well-documented in rat brain, fat cell, and PC12 cell membrane preparations [9]. Because its binding characteristics are species-invariant , it is an ideal compound for standardizing radioligand displacement assays across different tissue sources and laboratory protocols. Researchers can use 1,3-dipropylxanthine to calibrate assay sensitivity, determine non-specific binding, and benchmark the potency of novel synthetic antagonists against a consistent pharmacological standard [11].

Quote Request

Request a Quote for 1,3-Dipropylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.